molecular formula C17H13FN4OS2 B5570867 N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B5570867
M. Wt: 372.4 g/mol
InChI Key: AKNOBPPTKHIMSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multiple steps, starting from basic building blocks. For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides involves acyl chlorination, coupling with amines, and cyclization processes (Yang, 2012). These steps might be akin to those required for our target compound, given the structural similarities in the presence of benzimidazole, fluoro, and thiazole groups.

Molecular Structure Analysis

The molecular structure of compounds similar to our target can be elucidated using techniques like X-ray crystallography, NMR (1H and 13C), and IR spectroscopy. For example, the crystal and molecular structures of related molecules have been detailed, providing insights into their conformations and interactions (Richter et al., 2023).

Chemical Reactions and Properties

These compounds often participate in various chemical reactions, reflecting their reactivity and interaction with other molecules. For instance, benzimidazole derivatives have been explored for their potential in forming supramolecular assemblies, indicating a rich chemistry that could be relevant for our compound as well (Aakeröy et al., 2005).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for understanding the behavior of chemical compounds under different conditions. While specific data on our compound might not be readily available, related compounds exhibit a range of physical behaviors that can provide comparative insights (Kelly et al., 2007).

Scientific Research Applications

Synthetic Approaches and Chemical Properties

A significant part of the research on this compound and its analogs centers around their synthesis and chemical properties. The synthesis of benzimidazoles and related compounds often involves the condensation of o-phenylenediamines with electrophilic reagents. These synthetic routes are crucial for producing compounds with potential biological applications, including azolylthiazoles, which have been reviewed extensively up to 2011 (M. Ibrahim, 2011). The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes offer fascinating insights into their spectroscopic properties, structures, and biological activities (M. Boča, R. Jameson, W. Linert, 2011).

Biological Applications

The biological applications of compounds related to N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide are varied and significant. Hoechst 33258, a synthetic dye with two benzimidazole groups, is known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding characteristic makes it a useful tool in plant cell biology for chromosome and nuclear staining, as well as in the analysis of nuclear DNA content values (U. Issar, R. Kakkar, 2013). Furthermore, Knoevenagel condensation products, including those with benzimidazole functionalities, have shown remarkable anticancer activity, targeting various cancer targets like DNA, microtubules, and kinases (Ramya Tokala, Darshana Bora, N. Shankaraiah, 2022).

Mechanism of Action and Drug Design

Understanding the mechanism of action of benzimidazole derivatives has been critical for their application in drug design. For instance, benzimidazole fungicides act as specific inhibitors of microtubule assembly by binding to the tubulin molecule, offering insights into their use in agriculture and potentially in cancer chemotherapy (L. C. Davidse, 1986). Moreover, the mannich bases of benzimidazole derivatives exhibit a wide range of pharmacological functions, underlining their significance in medicinal chemistry (B. Vasuki et al., 2021).

properties

IUPAC Name

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS2/c1-22(8-15-19-11-5-4-10(18)7-12(11)20-15)17(23)13-9-25-16(21-13)14-3-2-6-24-14/h2-7,9H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNOBPPTKHIMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=C(N1)C=C(C=C2)F)C(=O)C3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

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